molecular formula C8H9ClN2 B13256358 6-Aminoindole hydrochloride

6-Aminoindole hydrochloride

Cat. No.: B13256358
M. Wt: 168.62 g/mol
InChI Key: KCUKEPGNUVABQL-UHFFFAOYSA-N
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Description

1H-INDOL-6-AMINE HYDROCHLORIDE is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-INDOL-6-AMINE HYDROCHLORIDE can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine hydrochloride reacts with cyclohexanone under acidic conditions to form the indole structure . Another method includes the reductive cyclization of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature .

Industrial Production Methods: Industrial production of 1H-INDOL-6-AMINE HYDROCHLORIDE typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or palladium, is common in these processes to facilitate the formation of the indole ring .

Chemical Reactions Analysis

Types of Reactions: 1H-INDOL-6-AMINE HYDROCHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, sulfonyl chlorides, acidic or basic conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1H-INDOL-6-AMINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Uniqueness: 1H-INDOL-6-AMINE HYDROCHLORIDE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound .

Properties

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

1H-indol-6-amine;hydrochloride

InChI

InChI=1S/C8H8N2.ClH/c9-7-2-1-6-3-4-10-8(6)5-7;/h1-5,10H,9H2;1H

InChI Key

KCUKEPGNUVABQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)N.Cl

Origin of Product

United States

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